1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione
Overview
Description
1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione is a compound related to anthracenediones, a class of compounds that have been extensively studied for their antitumor properties. These compounds are structurally similar to anthracyclines, which are well-known chemotherapeutic agents. The compound is a derivative of anthracene-9,10-dione, which has been modified to include amino and hydroxyethylamino groups that could potentially enhance its interaction with biological targets such as DNA .
Synthesis Analysis
The synthesis of related anthracene-9,10-dione derivatives typically involves the ipso substitution of fluorides from difluoroanthracene diones by diamines or monoamines. This method can yield both symmetrically and unsymmetrically substituted derivatives . For instance, the ipso bis displacement of fluoride from 1,4-difluoroanthracene-9,10-dione by excess of a diamine in pyridine at room temperature leads to symmetrically substituted analogues, while treatment with less than 1 molar equivalent of a diamine yields monosubstituted products . These synthetic pathways are crucial for creating a variety of derivatives with potential antitumor activities.
Molecular Structure Analysis
The molecular structure of anthracene-9,10-dione derivatives is characterized by the presence of aminoalkylamino groups attached to the anthracene ring. These modifications are believed to influence the electronic properties of the molecules, such as lowering the LUMO energies, which could be associated with reduced cardiotoxicity compared to other anthracenediones like Mitoxantrone . Theoretical calculations, such as those at the RHF 6-31G** level, support these structural analyses .
Chemical Reactions Analysis
Anthracene-9,10-dione derivatives undergo various chemical reactions, including interactions with DNA. The substituted aminoalkylamino groups play a significant role in these interactions. For example, the ability of these compounds to bind to calf thymus DNA correlates with their antitumor activities . Moreover, the introduction of heteroatoms into the anthracene-9,10-dione chromophore has been explored to understand the effects on DNA binding and cytotoxic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene-9,10-dione derivatives, such as solubility, stability, and reactivity, are influenced by the substituents on the anthracene ring. These properties are critical for the compound's biological activity and its potential use as a chemotherapeutic agent. For instance, the introduction of hydroxyethylamino groups could affect the water solubility and hence the bioavailability of the compound . Additionally, the compound's interaction with light, given its chromophoric nature, could be relevant for its mechanism of action or side effects .
Relevant Case Studies
Several case studies have been conducted to evaluate the antitumor activities of anthracene-9,10-dione derivatives. In vitro and in vivo studies against L1210 leukemia have shown that some unsymmetrically substituted derivatives exhibit significant antitumor activity . Furthermore, a Phase I clinical trial of a related compound demonstrated its potential, with one patient experiencing a partial response to the treatment . These studies highlight the importance of structural modifications in enhancing the antitumor efficacy and reducing side effects of anthracene-9,10-dione derivatives.
Scientific Research Applications
Clinical Investigation
1,4-Dihydroxy-5,8-bis(( (2-[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione dihydrochloride, a derivative of the compound , was evaluated in a Phase I clinical trial. It showed potential in treating lung adenocarcinoma, indicating its role in cancer therapy (Von Hoff et al., 1980).
Clastogenic Activity
This compound's clastogenic activity, causing chromosomal damage, was studied in Chinese hamster ovary cells. It revealed both direct and indirect mechanisms of inducing chromosome damage, underscoring its significance in genetic and cellular research (Rosenberg & Hittelman, 1983).
Chemical Synthesis
The synthesis of 5,8-Bis-{[1-13C]-{[2-[(2-hydroxyethyl)amino]ethyl]amino}}-1,4-dihydroxy-9,10-anthracenedione dihydrochloride was achieved from [13C]-sodium cyanide, demonstrating its utility in labeled compound studies, particularly in medical and chemical research (Blanz & Zeller, 1989).
Synthesis and Properties
Studies on the synthesis of related compounds have provided insights into their potential lower cardiotoxicities compared to existing drugs, highlighting its relevance in developing safer cancer treatments (Morley & Furlong, 2006).
Quantitative Determination
An HPLC method was developed for the quantitative determination of this compound in serum and urine, crucial for clinical trials and pharmacokinetic studies (Ostroy & Gams, 1980).
Activation by CYP2S1 and CYP2W1
This compound's activation by cytochrome P450 enzymes, particularly CYP2S1 and CYP2W1, was studied, indicating its potential in targeted cancer therapy and the role of these enzymes in drug metabolism (Nishida, Lee, & de Montellano, 2010).
Cellular Uptake and DNA Synthesis Inhibition
Research on the cellular uptake and inhibition of DNA synthesis by this compound's analogues sheds light on its mechanism of action, particularly in cancer therapy (Nishio & Uyeki, 1983).
Future Directions
properties
IUPAC Name |
1-amino-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c19-9-1-2-10(21-6-5-20-7-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,20-24H,5-8,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSLQRRHRCDIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534032 | |
Record name | 1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione | |
CAS RN |
89991-52-6 | |
Record name | 1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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